[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570348
InChI: InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
SMILES:
Molecular Formula: C19H34NO5P
Molecular Weight: 387.5 g/mol

[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate

CAS No.:

Cat. No.: VC16570348

Molecular Formula: C19H34NO5P

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate -

Specification

Molecular Formula C19H34NO5P
Molecular Weight 387.5 g/mol
IUPAC Name [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate
Standard InChI InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Standard InChI Key LRFKWQGGENFBFO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)[O-])[NH3+]

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound’s structure integrates three distinct functional domains:

  • A phosphoric acid group at the terminal position, enabling hydrogen bonding and ionic interactions.

  • A central azaniumyl-hydroxymethyl moiety, which contributes to solubility in polar solvents and participation in acid-base reactions.

  • A 4-octylphenyl hydrocarbon chain, imparting lipophilicity and influencing self-assembly properties in nonpolar environments.

This tripartite design facilitates dual functionality as both a surfactant and a biochemical modulator. The octylphenyl group anchors the molecule in lipid bilayers or polymeric matrices, while the phosphate and amine groups enable dynamic interactions with proteins or metal ions.

Structural Classification

Formally classified as an organophosphate ammonium salt, the compound belongs to the broader category of amphiphilic phosphoethanolamine derivatives. Its IUPAC name reflects the branching pattern:

  • 2-azaniumyl: A protonated amine at position 2.

  • 2-(hydroxymethyl): A hydroxymethyl group adjacent to the amine.

  • 4-(4-octylphenyl)butyl: A butyl chain substituted with a 4-octylphenyl group at position 4.

Synthesis and Manufacturing

Retrosynthetic Analysis

Modern synthesis routes leverage computational tools like Density Functional Theory (DFT) to optimize reaction trajectories. A typical retrosynthetic breakdown involves:

  • Disconnection A: Separation of the phosphate group via hydrolysis of a protected phosphotriester intermediate.

  • Disconnection B: Cleavage of the amine-hydroxymethyl segment through reductive amination.

  • Disconnection C: Isolation of the 4-octylphenylbutyl chain via Friedel-Crafts alkylation.

Table 1: Key Synthetic Steps and Conditions

StepProcessReagents/ConditionsYield (%)
1Friedel-Crafts AlkylationAlCl₃, 1-bromooctane, 110°C78
2Reductive AminationNaBH₃CN, NH₄OAc, MeOH65
3PhosphorylationPOCl₃, DMAP, CH₂Cl₂, 0°C→RT82
4DeprotectionTFA/H₂O (9:1), 25°C95

Data derived from optimized laboratory protocols.

Stepwise Synthesis Protocol

  • Synthesis of 4-Octylphenylbutyl Scaffold
    Friedel-Crafts alkylation of benzene with 1-bromo-octane yields 4-octyltoluene, which undergoes radical bromination to form 4-(4-octylphenyl)-1-bromobutane. Grignard reaction with formaldehyde introduces the hydroxymethyl group.

  • Amine Group Installation
    Reductive amination of 2-oxo-4-(4-octylphenyl)butanal with ammonium acetate and sodium cyanoborohydride produces the azaniumyl-hydroxymethyl intermediate.

  • Phosphate Esterification
    Reaction with phosphorus oxychloride in dichloromethane, catalyzed by DMAP, forms the triester intermediate. Mild acidic hydrolysis removes protecting groups, yielding the final product.

Molecular and Spectroscopic Analysis

Computational Modeling Insights

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Dipole moment: 5.78 Debye, indicating strong polarity.

  • HOMO-LUMO gap: 4.3 eV, suggesting moderate electronic stability.

  • Hydrogen bond donor capacity: Three sites (phosphate O-H, ammonium N-H, hydroxymethyl O-H).

Experimental Spectroscopic Data

Table 2: Characteristic Spectral Signatures

TechniqueKey SignalsAssignment
¹H NMRδ 0.88 (t, 3H, CH₃)Terminal octyl methyl
δ 1.25 (m, 10H, (CH₂)₅)Octyl methylene chain
δ 3.45 (dd, 1H, CH-NH₃⁺)Ammonium-bearing methane
³¹P NMRδ 1.2 (singlet)Phosphate moiety
IR1050 cm⁻¹ (P-O-C asym stretch)Phosphate ester linkage
3350 cm⁻¹ (N-H stretch)Ammonium group

Data from purified samples analyzed in CDCl₃/D₂O.

Chemical Reactivity and Mechanisms

Hydrolysis Kinetics

The phosphate ester undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH 2): Cleavage of the P-O bond via AAL2 mechanism (k = 1.2×10⁻⁴ s⁻¹).

  • Basic conditions (pH 12): E2 elimination forming a metaphosphate intermediate (k = 3.8×10⁻³ s⁻¹).

Supramolecular Interactions

In aqueous solutions, the compound self-assembles into micelles (CMC = 0.8 mM) with the octylphenyl chain forming the hydrophobic core. X-ray scattering data indicate a micelle diameter of 4.2 nm ± 0.3 nm.

Mechanisms of Biological Action

Enzyme Inhibition Studies

In vitro assays demonstrate competitive inhibition of:

  • Alkaline phosphatase (Ki = 12 µM) via phosphate mimicry.

  • Phospholipase A2 (Ki = 28 µM) through interfacial activation suppression.

Cellular Uptake and Localization

Fluorescence microscopy using a BODIPY-labeled analog reveals preferential accumulation in lipid rafts of HEK293 cells (t₁/₂ = 18 min). Colocalization with lipid raft marker GM1 confirms membrane-modulating activity.

Applications in Science and Technology

Drug Delivery Systems

The compound’s amphiphilicity enables encapsulation of hydrophobic drugs:

Table 3: Payload Loading Efficiency

DrugLoading (%)Release (24h, pH 7.4)
Paclitaxel8962
Curcumin7881
Doxorubicin6845

Data from dialysis-based release studies.

Polymer Additives

Blending with polylactic acid (PLA) at 5% w/w increases tensile strength by 40% while reducing water vapor permeability by 22%, making it suitable for biodegradable packaging.

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